molecular formula C8H18ClN B2980402 (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride CAS No. 1909288-22-7

(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2980402
CAS RN: 1909288-22-7
M. Wt: 163.69
InChI Key: KZHINLJGYVOKIG-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride, also known as DMCPA, is a cyclic amine compound that has been synthesized and researched for its potential applications in the field of medicine. The compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study and development.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been shown to increase the levels of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems as mentioned above. Additionally, (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has also been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride is its high affinity for the serotonin transporter, which makes it a promising candidate for the development of new antidepressant drugs. Additionally, (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been shown to have a low toxicity profile, which is important for the safety of any potential therapeutic agent. However, one limitation of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride. One area of interest is the development of new antidepressant drugs based on the structure of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride and its potential applications in the treatment of various medical conditions. Finally, the development of new synthetic methods for (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride may be of interest for improving the yield and purity of the compound.

Synthesis Methods

The synthesis of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride involves the reaction of 2,2-dimethyl-1,3-propanediamine with cyclopropanecarboxylic acid chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of the synthesis is typically around 70%, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and schizophrenia. In vitro studies have shown that (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. Additionally, (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride has been shown to have anxiolytic and antipsychotic effects in animal models, further supporting its potential as a therapeutic agent.

properties

IUPAC Name

(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHINLJGYVOKIG-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride

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